Methyl 2-formyl-6-isopropoxynicotinate

Description

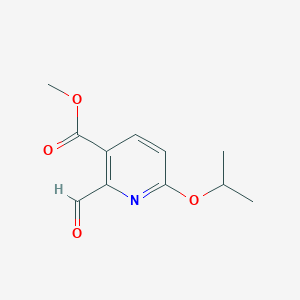

Methyl 2-formyl-6-isopropoxynicotinate is a nicotinic acid derivative featuring a methyl ester group at the carboxylic acid position, a formyl substituent at the 2-position, and an isopropoxy group at the 6-position of the pyridine ring. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional structure, which enables diverse reactivity (e.g., the formyl group participates in condensation reactions, while the isopropoxy group influences steric and electronic properties). Its esterification enhances solubility in organic solvents, making it a versatile intermediate for constructing heterocyclic frameworks or bioactive molecules .

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

methyl 2-formyl-6-propan-2-yloxypyridine-3-carboxylate |

InChI |

InChI=1S/C11H13NO4/c1-7(2)16-10-5-4-8(11(14)15-3)9(6-13)12-10/h4-7H,1-3H3 |

InChI Key |

GDZCBPGXTAPZMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC(=C(C=C1)C(=O)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formyl-6-isopropoxynicotinate typically involves the formylation of 6-isopropoxynicotinic acid methyl ester. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired formylated product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-isopropoxynicotinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).

Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Methyl 2-carboxy-6-isopropoxynicotinate.

Reduction: Methyl 2-hydroxymethyl-6-isopropoxynicotinate.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formyl-6-isopropoxynicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-isopropoxynicotinate is not well-documented. as a derivative of nicotinic acid, it may interact with nicotinic acid receptors and influence metabolic pathways related to lipid metabolism and inflammation. Further research is needed to elucidate its specific molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 2-formyl-6-isopropoxynicotinate, comparisons with structurally analogous compounds are critical. Below is a detailed analysis:

Structural Analogues

Methyl 6-methoxynicotinate :

- Differences : Lacks the 2-formyl and 6-isopropoxy groups; instead, it has a methoxy substituent at the 6-position.

- Impact : Reduced steric hindrance compared to the isopropoxy group, and absence of the formyl group limits its utility in cross-coupling or nucleophilic addition reactions.

- Applications : Primarily used as a precursor for simpler nicotinate derivatives in drug synthesis.

Ethyl 2-formyl-6-isopropoxynicotinate :

- Differences : Ethyl ester instead of methyl ester.

- Impact : Longer alkyl chain slightly increases lipophilicity but may reduce crystallinity. Ethyl esters generally exhibit slower hydrolysis rates under physiological conditions compared to methyl esters.

Methyl 2-cyano-6-isopropoxynicotinate: Differences: Cyano group replaces the formyl group at the 2-position. Impact: The electron-withdrawing cyano group enhances electrophilicity at the 2-position but reduces versatility in condensation reactions.

Physicochemical Properties

Stability and Degradation

- Methyl esters like dehydroabietic acid methyl ester exhibit stability under GC-MS conditions, suggesting that this compound may similarly withstand analytical procedures. However, the formyl group may render it prone to oxidation, unlike non-functionalized esters.

Biological Activity

Methyl 2-formyl-6-isopropoxynicotinate is a derivative of nicotinic acid that has garnered interest for its potential biological activities. This compound's structure, featuring a formyl group and an isopropoxy substituent, suggests various pharmacological properties, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 167.16 g/mol. The compound exhibits a unique arrangement conducive to biological interactions, characterized by the presence of both electron-donating and electron-withdrawing groups.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that compounds similar to this compound possess antimicrobial properties against various pathogens. For instance, related nicotinic derivatives have shown efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

- Anti-inflammatory Effects : Some derivatives of nicotinic acid are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease .

- Neuroprotective Properties : Nicotinic compounds have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter release and protection against oxidative stress .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nicotinic derivatives, including this compound, against Escherichia coli and Aspergillus niger. Results indicated that the compound exhibited significant inhibitory effects, comparable to standard antibiotics .

- Inflammation Modulation : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential application in managing inflammatory diseases .

- Neuroprotection in Cell Models : Research involving neuronal cell lines treated with oxidative stress revealed that this compound significantly decreased cell death and improved cell viability compared to untreated controls. This effect was attributed to the compound's ability to enhance antioxidant defenses .

Table 1: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.